Cas no 900641-75-0 (N-(4-fluorophenyl)-2-(methylamino)acetamide)

N-(4-fluorophenyl)-2-(methylamino)acetamide structure
900641-75-0 structure
Product Name:N-(4-fluorophenyl)-2-(methylamino)acetamide
CAS No:900641-75-0
MF:C9H11FN2O
MW:182.194845438004
MDL:MFCD04639676
CID:3031772
PubChem ID:2423791
Update Time:2025-04-21

N-(4-fluorophenyl)-2-(methylamino)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-氟苯基)-2-甲基氨基-乙酰胺
    • N-(4-fluorophenyl)-2-(methylamino)acetamide
    • STK504218
    • N-(4-fluorophenyl)-N~2~-methylglycinamide
    • ALBB-006969
    • H24332
    • CS-0301437
    • CHEMBL4532045
    • MFCD04639676
    • EN300-34204
    • GR-0001
    • DTXSID201262641
    • AKOS000198970
    • Z46191184
    • 900641-75-0
    • SCHEMBL7140174
    • MDL: MFCD04639676
    • Inchi: 1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13)
    • InChI Key: DCYVSTTZRRMADT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(CNC)=O

Computed Properties

  • Exact Mass: 182.08554114Da
  • Monoisotopic Mass: 182.08554114Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 41.1

N-(4-fluorophenyl)-2-(methylamino)acetamide Security Information

  • HazardClass:IRRITANT

N-(4-fluorophenyl)-2-(methylamino)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N256515-250mg
N-(4-Fluorophenyl)-2-(methylamino)acetamide
900641-75-0
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$ 185.00 2022-06-03
TRC
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$ 300.00 2022-06-03
TRC
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$ 480.00 2022-06-03
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900641-75-0 95.0%
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Enamine
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